2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKIBXARSSWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by sulfonation. One common method includes the reaction of o-phenylenediamine with m-tolyl isocyanate to form the benzoimidazole core, which is then oxidized to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves sequential functionalization of the benzoimidazolone core. Key steps include:
1.2. Sulfonamide Formation
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Reaction with m-Toluidine : The sulfonyl chloride reacts with m-toluidine in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the target sulfonamide .
Table 1: Reaction Conditions for Sulfonamide Formation
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | m-Toluidine, TEA | THF | 0°C → RT | 75% | |
| 2 | Workup: pH 8–9 | H₂O/EtOAc | RT | – |
2.1. Modification of the Sulfonamide Group
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Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) in chloroform/TEA yields N-acylated derivatives , though this reduces antitumor activity in related compounds .
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Sulfonyl Urea Formation : Treatment with aryl isocyanates forms urea-linked derivatives, enhancing solubility but lowering cytotoxicity .
2.2. Cyclization and Ring Expansion
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Triphosgene-Mediated Cyclization : Using triphosgene (BTC) in anhydrous THF closes the benzoimidazolone ring, crucial for stabilizing the scaffold .
Table 2: Impact of Substituents on Reactivity
3.1. Hydrolytic Stability
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The sulfonamide bond resists hydrolysis under physiological pH (7.4) but cleaves under strongly acidic (pH < 2) or basic (pH > 12) conditions .
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Degradation Products : Benzoimidazolone and m-toluenesulfonic acid detected via HPLC-MS .
3.2. Thermal Stability
4.1. Enzyme Inhibition
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Dihydrofolate Reductase (DHFR) : Structural analogs (e.g., 5a , 5b ) show IC₅₀ values of 0.30–0.37 μg/mL, suggesting potential DHFR binding via sulfonamide oxygen and imidazolone NH .
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Dihydropteroate Synthase (DHPS) : Weaker inhibition (IC₅₀: 6.90 μg/mL) due to steric hindrance from the m-tolyl group .
4.2. Apoptosis Induction
-
Flow cytometry data for related compound 5m shows dose-dependent early apoptosis (10.2–17.2% at IC₅₀), mediated by caspase-3 activation .
Spectroscopic Characterization
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide. Research indicates that compounds within this class exhibit significant activity against a range of bacteria and fungi.
Tested Microorganisms
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Fungi : Aspergillus flavus, Trichophyton rubrum, Candida albicans
The antimicrobial efficacy was assessed using the well diffusion method, with results indicating inhibition zones that suggest effective antibacterial action at concentrations around 100 ppm .
Anticancer Properties
Benzimidazole derivatives have been investigated for their potential as anticancer agents. The compound has shown promise in inhibiting tumor growth through various mechanisms.
Case Studies
In a specific study, a related compound demonstrated significant tumor suppression in an MDA-MB-468 breast cancer xenograft model, achieving a tumor growth inhibition rate of 77% with minimal side effects observed in treated animals .
Potential Therapeutic Applications
The unique structure of this compound suggests potential applications beyond antimicrobial and anticancer activities.
Anti-inflammatory Activity
Research has indicated that certain benzimidazole derivatives possess anti-inflammatory properties. For instance, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation. The derivatives showed promising IC50 values indicating their potential as anti-inflammatory agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoimidazole core can also interact with DNA and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the sulfonamide nitrogen significantly influences physicochemical properties. Key analogs include:
Spectral Data Comparison
- 1H-NMR :
- The target compound’s m-tolyl group would show aromatic protons as a multiplet (δ ~7.0–7.4 ppm) and a methyl singlet at δ ~2.3 ppm. This contrasts with the o-tolyl derivative (5j), where the methyl group resonates at δ 1.83 ppm due to shielding effects .
- N-Isopropyl analog (5i) displays aliphatic protons at δ 0.87 ppm (CH3) and δ 3.20 ppm (NH–CH), absent in aromatic-substituted derivatives .
- 13C-NMR : The carbonyl carbon (C=O) in the benzimidazolone core resonates at δ ~154 ppm across all analogs, confirming scaffold integrity .
Key Differentiators of the Target Compound
- Structural Simplicity : Unlike complex hybrids (e.g., triazole-thiazole derivatives in ), the target compound’s minimalist structure facilitates synthetic scalability .
Biological Activity
The compound 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a member of the benzoimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structural Characteristics
The compound features a benzoimidazole core with a sulfonamide group and an m-tolyl substituent, contributing to its unique biological properties. The presence of the sulfonamide moiety is particularly significant as it is known to enhance solubility and bioactivity.
Antiviral Activity
Recent studies have indicated that derivatives of benzoimidazole compounds exhibit promising antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including:
- Cytomegalovirus (CMV) : Demonstrated significant inhibition comparable to standard antiviral agents like ganciclovir .
- Adenoviruses and Coxsackieviruses : Some benzimidazole derivatives exhibited notable antiviral activity with minimal cytotoxicity .
Anticancer Activity
The anticancer potential of benzoimidazole derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through multiple pathways:
- Mechanism of Action : The compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases .
- Case Studies : In vitro studies have shown that certain derivatives significantly reduce viability in human colon and cervical cancer cells, with IC values in the low micromolar range .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of benzoimidazole derivatives. The sulfonamide group is known for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Some studies reported that related compounds inhibit cyclooxygenase (COX) enzymes effectively, showcasing potential for treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of viral polymerases and topoisomerases.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Anti-inflammatory Pathways : Modulating inflammatory mediators through COX inhibition.
Biological Activity Overview
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride with m-toluidine under nucleophilic substitution conditions. Key parameters include:
- Catalysts/Solvents: Pyridine is often used as a base and solvent (e.g., in , yielding 3% product). To improve yields, consider alternative bases (e.g., triethylamine) or polar aprotic solvents like DMF.
- Purification: Reverse-phase HPLC (20–90% CH₃CN/H₂O gradient) is critical for isolating the sulfonamide derivative, as demonstrated in .
- Scale-Up: Optimize stoichiometric ratios (e.g., 1.1 equiv sulfonyl chloride to amine) and reaction time (e.g., >30 min) to reduce side products .
Advanced: How can researchers resolve conflicting spectral data (e.g., NMR, IR) during structural validation of this compound?
Answer:
Discrepancies may arise due to tautomerism in the benzoimidazole core or sulfonamide proton exchange. Recommended strategies:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR (e.g., ’s approach for related derivatives), and high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values for tautomeric forms.
- Control Experiments: Perform deuterium exchange or variable-temperature NMR to assess dynamic effects .
Basic: What analytical techniques are essential for confirming purity and structural integrity post-synthesis?
Answer:
- Chromatography: Reverse-phase HPLC (as in ) or UPLC with UV detection ensures purity (>95%).
- Spectroscopy: ¹H/¹³C NMR (e.g., ’s detailed assignments) and IR for functional group validation (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Elemental Analysis: Verify C, H, N, S content to confirm stoichiometry .
Advanced: What computational strategies are effective for predicting binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions, referencing docking poses from analogous compounds (e.g., ’s study on benzimidazole derivatives binding to active sites).
- MD Simulations: Perform 100-ns molecular dynamics simulations to assess stability of ligand-target complexes.
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities .
Advanced: How can photodegradation pathways of this compound be systematically investigated under environmental conditions?
Answer:
- Experimental Design: Expose the compound to UV light (e.g., 254 nm) in aqueous/organic solvents, and monitor degradation via TLC ( ) or LC-MS.
- Product Identification: Use Q-Tof mass spectrometry (as in ) to characterize degradation products (e.g., sulfonic acid derivatives or ring-opened intermediates).
- Kinetic Analysis: Apply pseudo-first-order models to determine rate constants and half-lives .
Basic: What are the critical parameters for scaling up synthesis to support preclinical studies?
Answer:
- Solvent Selection: Prioritize solvents with low toxicity (e.g., ethanol, acetonitrile) and scalability.
- Catalyst Efficiency: Screen catalysts (e.g., DMAP) to reduce reaction time and byproducts.
- Purification: Replace column chromatography with recrystallization or continuous-flow HPLC for large batches .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this sulfonamide derivative?
Answer:
- Analog Synthesis: Modify the m-tolyl group (e.g., electron-withdrawing substituents) or benzoimidazole core (e.g., halogenation) to assess activity changes.
- In Vitro Assays: Test analogs against target proteins (e.g., kinases, ion channels) using fluorescence polarization or SPR.
- Data Analysis: Use multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity .
Advanced: What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Force Field Refinement: Adjust partial charges or torsional parameters in docking software to better reflect the sulfonamide’s conformation.
- Experimental Validation: Perform competitive binding assays (e.g., ITC) to validate computational binding energies.
- Meta-Analysis: Cross-reference with SAR data from structurally related compounds (e.g., ’s LCMS-tested derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
